molecular formula C15H18ClNO2 B258649 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one

3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No. B258649
M. Wt: 279.76 g/mol
InChI Key: DJZBZMHFZUJEAM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one, also known as CDMCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine and material science. CDMCO is a yellow crystalline powder with a molecular formula of C17H21ClN2O2 and a molecular weight of 322.82 g/mol.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine has been linked to improvements in memory and learning.
Biochemical and Physiological Effects:
3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth of various tumor cell lines, which suggests that it may have anti-tumor effects. It has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of various inflammatory conditions. Additionally, 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one has been shown to have anti-microbial effects against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one in lab experiments is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one has been shown to have a wide range of potential applications, which makes it a versatile compound for researchers to work with. However, one limitation of using 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one. For example, further studies could be conducted to investigate its anti-tumor, anti-inflammatory, and anti-microbial activities in more detail. Additionally, research could be conducted to explore its potential applications in material science, particularly as a photochromic material. Finally, more studies could be conducted to better understand its mechanism of action, which could lead to the development of new drugs and therapies for various diseases and conditions.

Synthesis Methods

The synthesis of 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one involves the reaction of 3-chloro-4-methoxyaniline with 5,5-dimethylcyclohex-2-en-1-one in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution of the chlorine atom by the enolate ion of the cyclohexenone, resulting in the formation of 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one. The yield of the synthesis is typically around 70-80%.

Scientific Research Applications

3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In material science, 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one has been studied for its potential applications as a photochromic material, which means that it can change its color in response to light. This property has made 3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one a promising candidate for the development of smart materials that can respond to changes in their environment.

properties

Product Name

3-(3-Chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

3-(3-chloro-4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H18ClNO2/c1-15(2)8-11(6-12(18)9-15)17-10-4-5-14(19-3)13(16)7-10/h4-7,17H,8-9H2,1-3H3

InChI Key

DJZBZMHFZUJEAM-UHFFFAOYSA-N

SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)OC)Cl)C

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)OC)Cl)C

Origin of Product

United States

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